(1S)-1-(2,5-DIMETHYLPHENYL)ETHYLAMINE-HCl
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Overview
Description
(1S)-1-(2,5-DIMETHYLPHENYL)ETHYLAMINE-HCl is a chiral amine compound that has garnered interest in various fields of scientific research and industry. This compound is characterized by its specific stereochemistry, which plays a crucial role in its reactivity and interactions with biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(2,5-DIMETHYLPHENYL)ETHYLAMINE-HCl typically involves the reduction of the corresponding ketone or imine precursor. One common method is the asymmetric reduction of 2,5-dimethylphenylacetone using a chiral catalyst to obtain the desired enantiomer. The reaction conditions often include the use of hydrogen gas and a metal catalyst such as palladium or platinum.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to isolate the pure enantiomer.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding imine or nitrile derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas with a metal catalyst or reducing agents like sodium borohydride.
Substitution: Halogenating agents or other electrophiles in the presence of a base.
Major Products:
Oxidation: Imine or nitrile derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(1S)-1-(2,5-DIMETHYLPHENYL)ETHYLAMINE-HCl has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (1S)-1-(2,5-DIMETHYLPHENYL)ETHYLAMINE-HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved.
Comparison with Similar Compounds
- (1R)-1-(2,5-DIMETHYLPHENYL)ETHYLAMINE-HCl
- (1S)-1-(2,4-DIMETHYLPHENYL)ETHYLAMINE-HCl
- (1S)-1-(3,5-DIMETHYLPHENYL)ETHYLAMINE-HCl
Comparison: While these compounds share a similar core structure, the position and stereochemistry of the methyl groups can significantly influence their reactivity and biological activity. (1S)-1-(2,5-DIMETHYLPHENYL)ETHYLAMINE-HCl is unique due to its specific stereochemistry, which can result in distinct interactions with molecular targets compared to its analogs.
Biological Activity
(1S)-1-(2,5-Dimethylphenyl)ethylamine hydrochloride, also known as a derivative of phenethylamine, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a chiral center at the carbon atom adjacent to the amine group, which contributes to its stereospecific biological activity. The presence of the dimethylphenyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.
Pharmacological Effects
Research indicates that (1S)-1-(2,5-DIMETHYLPHENYL)ETHYLAMINE-HCl exhibits various biological activities, including:
- Anti-inflammatory : Studies show that derivatives of phenethylamines can inhibit tumor necrosis factor-alpha (TNF-α), a key mediator in inflammation. For example, related compounds demonstrated significant TNF-α inhibition with IC50 values ranging from 8.3 μM to 16.6 μM in THP-1 cells .
- Antioxidant : The compound's structure suggests potential antioxidant properties, which are critical in mitigating oxidative stress in cells .
- Cytotoxicity : Investigations into the cytotoxic effects of similar compounds indicate varying levels of cytotoxicity against cancer cell lines. For instance, derivatives with increased lipophilicity often exhibit enhanced cytotoxic effects .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be correlated to its structural features:
- Lipophilicity : A study on synthetic macamides indicated that increased lipophilicity correlates with enhanced biological activity . The clog P values for derivatives range significantly, affecting their viability and TNF-α inhibition.
- Chirality : The stereochemistry plays a crucial role in the activity of phenethylamines. Research has shown that the (S)-enantiomer often exhibits greater potency compared to its (R)-counterpart in activating specific receptors such as TAAR 1 .
Table 1: Biological Activity of Related Compounds
Compound | Viability (CC50 μM) | TNF-α Inhibition (IC50 μM) | clog P |
---|---|---|---|
Oleic Acid | 100 ± 1.99 | 79.0 ± 1.78 | 3.47 |
1a | 100 ± 1.71 | 78.4 ± 1.19 | 1.70 |
1b | 100 ± 1.66 | 58.7 ± 1.61 | 4.01 |
1c | 100 ± 1.98 | 43.1 ± 1.77 | 6.30 |
This compound | TBD | TBD | TBD |
Note: Data for this compound is currently being compiled.
Case Studies
Several studies have explored the pharmacological profiles of phenethylamine derivatives:
- Study on Macamide Derivatives : A comprehensive study evaluated various synthetic macamides for their anti-inflammatory properties and found significant inhibition of TNF-α production in THP-1 cells . The results suggested a promising avenue for developing anti-inflammatory drugs based on structural modifications.
- Anticancer Activity Assessment : Another investigation focused on the anticancer potential of phenethylamine derivatives against human cancer cell lines, revealing that certain modifications enhance cytotoxicity while maintaining selectivity towards cancerous cells .
Properties
IUPAC Name |
(1S)-1-(2,5-dimethylphenyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c1-7-4-5-8(2)10(6-7)9(3)11;/h4-6,9H,11H2,1-3H3;1H/t9-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDCTHGENBYORR-FVGYRXGTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)[C@H](C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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